D-erythro-Hex-2-enonic acid, gamma-lactone D-erythro-Hex-2-enonic acid, gamma-lactone L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992)
L-ascorbic acid is the L-enantiomer of ascorbic acid and conjugate acid of L-ascorbate. It has a role as a coenzyme, a flour treatment agent, a food antioxidant, a plant metabolite, a cofactor, a skin lightening agent, a geroprotector and a food colour retention agent. It is an ascorbic acid and a vitamin C. It is a conjugate acid of a L-ascorbate. It is an enantiomer of a D-ascorbic acid.
A six carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, and necessary to maintain connective tissue and bone. Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways. Vitamin C is considered an antioxidant.
Ascorbic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ascorbic acid is a Vitamin C.
Ascorbic Acid is a natural product found in Camellia sinensis, Talaromyces islandicus, and other organisms with data available.
Ascorbic Acid is a natural water-soluble vitamin (Vitamin C). Ascorbic acid is a potent reducing and antioxidant agent that functions in fighting bacterial infections, in detoxifying reactions, and in the formation of collagen in fibrous tissue, teeth, bones, connective tissue, skin, and capillaries. Found in citrus and other fruits, and in vegetables, vitamin C cannot be produced or stored by humans and must be obtained in the diet. (NCI04)
See also: Sodium Ascorbate (active moiety of); D-ascorbic acid (narrower); Magnesium Ascorbyl Phosphate (active moiety of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 62624-30-0
VCID: VC3282294
InChI: InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1
SMILES: C(C(C1C(=C(C(=O)O1)O)O)O)O
Molecular Formula: C6H8O6
Molecular Weight: 176.12 g/mol

D-erythro-Hex-2-enonic acid, gamma-lactone

CAS No.: 62624-30-0

Cat. No.: VC3282294

Molecular Formula: C6H8O6

Molecular Weight: 176.12 g/mol

* For research use only. Not for human or veterinary use.

D-erythro-Hex-2-enonic acid, gamma-lactone - 62624-30-0

Specification

CAS No. 62624-30-0
Molecular Formula C6H8O6
Molecular Weight 176.12 g/mol
IUPAC Name (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
Standard InChI InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1
Standard InChI Key CIWBSHSKHKDKBQ-JLAZNSOCSA-N
Isomeric SMILES C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Impurities Oxalic acid < 0.2%
Heavy metals (as Pb): < 10 mg/kg
SMILES C(C(C1C(=C(C(=O)O1)O)O)O)O
Canonical SMILES C(C(C1C(=C(C(=O)O1)O)O)O)O
Colorform Crystals (usually plates, sometimes needles, monoclinic system)
White crystals (plates or needles)
White to slightly yellow crystals or powder ... gradually darkens on exposure to light
Melting Point 374 to 378 °F (decomposes) (NTP, 1992)
Between 189 °C and 193 °C with decomposition
190-192 °C (some decomposition)
Melting point = 465.15 deg K, decomposes.
191 °C

Introduction

D-erythro-Hex-2-enonic acid, gamma-lactone is a six-carbon compound structurally related to glucose, featuring a gamma-lactone ring. This compound is naturally found in various citrus fruits and vegetables, contributing to their flavor and nutritional properties. Its molecular formula is often reported as C₆H₈O₃, although some sources suggest C₆H₈O₆, which may reflect variations in the compound's structure or hydration state .

Biological Activities

D-erythro-Hex-2-enonic acid, gamma-lactone exhibits notable biological activities, primarily as an antioxidant. It plays a crucial role in inhibiting oxidative stress by scavenging free radicals, which can lead to cellular damage. This property makes it beneficial in food preservation by preventing spoilage and extending shelf life. Additionally, its antioxidant activity may have implications for health, including potential protective effects against chronic diseases associated with oxidative damage.

Applications

The compound has diverse applications across various fields:

Application AreaDescription
Food IndustryUsed as a natural preservative due to its antioxidant properties.
NutraceuticalsIncorporated into dietary supplements aimed at enhancing antioxidant intake.
CosmeticsUtilized in formulations for skin protection against oxidative damage.
Chemical SynthesisServes as a precursor in the synthesis of various organic compounds.

Comparative Analysis with Similar Compounds

D-erythro-Hex-2-enonic acid, gamma-lactone shares structural similarities with several other compounds but distinguishes itself through its specific lactone formation and unique antioxidant capabilities.

Compound NameStructure SimilarityUnique Features
L-Erythro-Hex-2-enonic AcidSimilar backboneDifferent stereochemistry affecting reactivity
D-MannoseSimilar sugar structureDifferent functional groups influencing properties
Ascorbic Acid (Vitamin C)Contains lactoneStronger antioxidant properties; essential nutrient
D-GalactoseSimilar sugar structureDifferent configuration affecting biological roles

Research Findings

Several studies have focused on the interactions of D-erythro-Hex-2-enonic acid, gamma-lactone within biological systems. In vitro studies have demonstrated its ability to reduce oxidative stress markers in cultured cells exposed to hydrogen peroxide. Additionally, its potential health implications include influencing the metabolism of other compounds like ascorbic acid (Vitamin C), although no antagonistic effects were observed in dietary studies.

Synthesis Methods

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